N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
Overview
Description
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with a complex molecular structure, combining multiple functional groups. It holds significant potential in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the construction of the furan ring and pyridazine core. These intermediates are then linked to form the final compound through various coupling reactions.
Common steps in the synthetic route may involve:
Synthesis of furan derivatives: : Typically, starting from commercially available furfural.
Formation of the pyridazine ring: : Often involving cyclization reactions.
Coupling reactions: : Using palladium-catalyzed cross-coupling reactions to link the furan-pyridazine moiety with the biphenyl-4-carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic steps but optimized for scale. This includes:
Using batch reactors for precise control over reaction conditions.
Implementing continuous flow systems for large-scale production, enhancing efficiency and yield.
Employing high-performance liquid chromatography (HPLC) for purification to ensure the desired purity levels are met.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions:
Oxidation: : Conversion of functional groups to their oxidized forms.
Reduction: : Reduction of ketone groups to alcohols, for example.
Substitution: : Nucleophilic and electrophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogens for electrophilic aromatic substitution, nucleophiles like amines for nucleophilic aromatic substitution.
Major Products
The major products depend on the specific reactions, but commonly include modified versions of the original compound with altered functional groups and added substituents.
Scientific Research Applications
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is valuable in various fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Acts as an inhibitor or activator in biochemical assays, influencing enzymatic activities.
Industry: : Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide typically involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA/RNA molecules.
Pathways Involved: : It can inhibit or activate various signaling pathways, depending on its application, thereby influencing cellular processes and functions.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide showcases unique attributes:
Structural Complexity: : The combination of furan, pyridazine, and biphenyl groups.
Chemical Reactivity: : Unique reactivity due to the presence of multiple functional groups.
Similar Compounds
N-(3-(5-(furan-2-yl)pyridazin-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
N-(3-(3-oxo-6-phenylpyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
These compounds may share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23-14-13-21(22-8-4-17-30-22)26-27(23)16-5-15-25-24(29)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-4,6-14,17H,5,15-16H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCRTPLFWIBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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